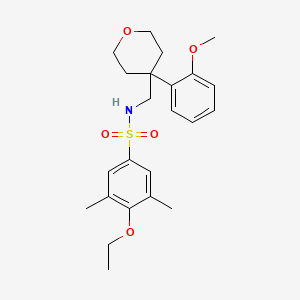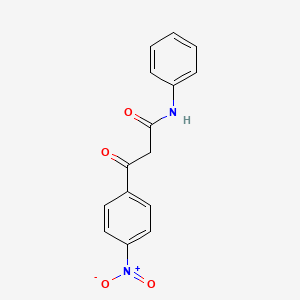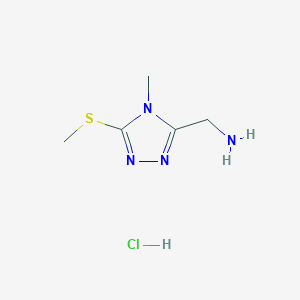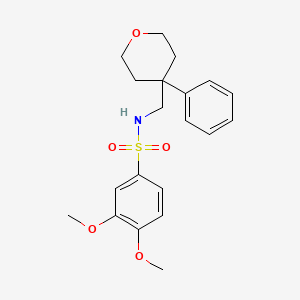
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Overview
Description
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, also known as PTPS, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
Mechanism of Action
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects through the inhibition of several enzymes, including carbonic anhydrase and sulfonamide-sensitive enzymes. Carbonic anhydrase inhibition leads to a decrease in intracellular pH, which can induce apoptosis in cancer cells. Sulfonamide-sensitive enzyme inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation.
Biochemical and Physiological Effects
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and neuroprotective effects. These effects have been observed in vitro and in vivo, suggesting that 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in lab experiments is its high yield and purity. 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is its relatively high cost compared to other compounds. Additionally, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may not be suitable for all experiments, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for the study of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide. One direction is the development of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide analogs with improved potency and selectivity. Another direction is the investigation of the potential use of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in animal models of disease could provide further insights into its therapeutic potential. Finally, the development of novel drug delivery systems for 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has potential therapeutic applications in cancer, neurological disorders, and inflammation, and further research is needed to fully understand its potential.
Scientific Research Applications
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been used in various scientific research applications, including the study of cancer, neurological disorders, and inflammation. In cancer research, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
3,4-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-24-18-9-8-17(14-19(18)25-2)27(22,23)21-15-20(10-12-26-13-11-20)16-6-4-3-5-7-16/h3-9,14,21H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUAVLCCUFYUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B3211514.png)

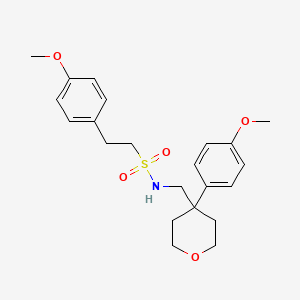
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3211546.png)


![N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B3211561.png)
![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3211566.png)

